![molecular formula C21H39N3O4 B15215333 N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine CAS No. 731860-79-0](/img/structure/B15215333.png)
N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid: is a complex organic compound with a unique structure that includes a dodecyloxy group, a hydroxypropyl group, and an imidazolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps. The process begins with the preparation of the dodecyloxy group, which is then attached to a hydroxypropyl group through a series of reactions. The imidazolyl group is introduced in the final steps. Common reagents used in these reactions include alcohols, amines, and imidazole derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxypropyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the imidazolyl group.
Substitution: Nucleophilic substitution reactions can occur at the dodecyloxy group, using reagents like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazolyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function. The dodecyloxy and hydroxypropyl groups may also contribute to the compound’s overall activity by enhancing its solubility and stability.
類似化合物との比較
- (2S)-2-((3-(Octyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Hexadecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Butyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
Uniqueness: What sets (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid apart from similar compounds is the length of its dodecyloxy group. This longer alkyl chain can influence the compound’s hydrophobicity, solubility, and interaction with biological membranes, making it particularly useful in applications where these properties are advantageous.
特性
CAS番号 |
731860-79-0 |
|---|---|
分子式 |
C21H39N3O4 |
分子量 |
397.6 g/mol |
IUPAC名 |
(2S)-2-[(3-dodecoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C21H39N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-28-16-19(25)15-23-20(21(26)27)13-18-14-22-17-24-18/h14,17,19-20,23,25H,2-13,15-16H2,1H3,(H,22,24)(H,26,27)/t19?,20-/m0/s1 |
InChIキー |
JMJXTVDKUIUSGZ-ANYOKISRSA-N |
異性体SMILES |
CCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
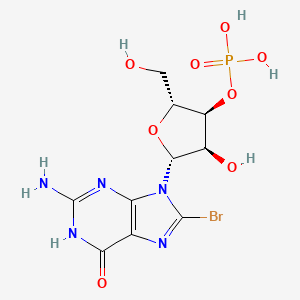
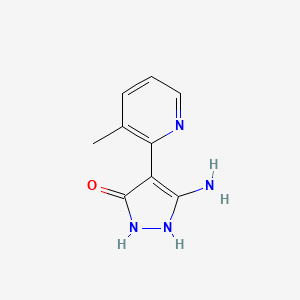

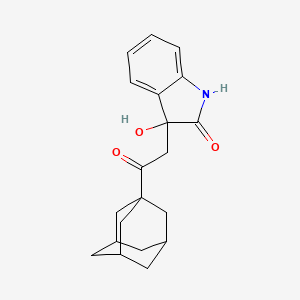

![2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one](/img/structure/B15215305.png)

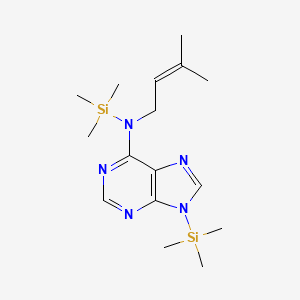
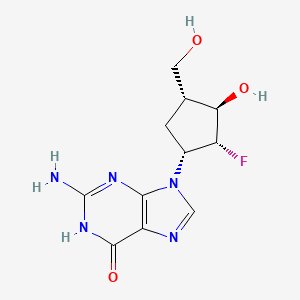
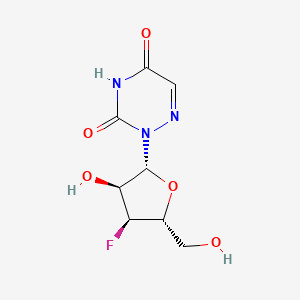
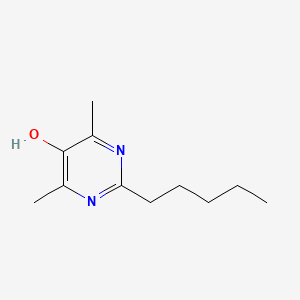
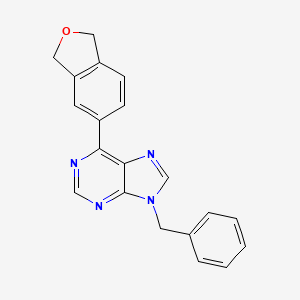
![5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one](/img/structure/B15215367.png)
